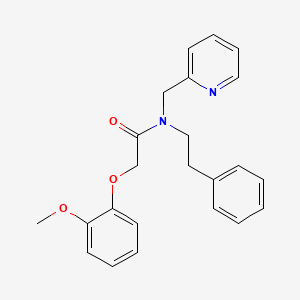

2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-21-12-5-6-13-22(21)28-18-23(26)25(17-20-11-7-8-15-24-20)16-14-19-9-3-2-4-10-19/h2-13,15H,14,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEXQYDLDIRFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Methoxyphenoxy Intermediate: The starting material, 2-methoxyphenol, is reacted with an appropriate halogenating agent to form 2-methoxyphenoxy halide.

Nucleophilic Substitution: The 2-methoxyphenoxy halide is then subjected to nucleophilic substitution with phenethylamine to form 2-(2-methoxyphenoxy)-N-phenethylamine.

Acylation: The resulting amine is acylated with pyridin-2-ylmethyl chloroacetate under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The phenoxy and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents, nucleophiles, and bases are used under appropriate conditions.

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide.

Reduction: Formation of 2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)ethylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood but may involve:

Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: Interaction with signaling pathways that regulate cellular processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Acetamide Backbone

The compound shares the acetamide backbone with numerous derivatives, but its N-phenethyl and N-(pyridin-2-ylmethyl) groups distinguish it from simpler analogs. For example:

- Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide lacks the dual N-alkylation, instead incorporating a thiadiazole ring.

Key Substituents

- 2-Methoxyphenoxy Group: Present in compounds like 5k () and N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide (). This group contributes to lipophilicity and π-π stacking interactions.

- Pyridin-2-ylmethyl Group : Seen in 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (), this moiety enhances metal coordination (e.g., Cu(II) complexes) and receptor binding via nitrogen lone pairs.

Physicochemical Properties

Observations :

- Bulkier substituents (e.g., ethylthio in 5l ) slightly increase melting points compared to methylthio (5k ) due to enhanced van der Waals interactions.

Antimicrobial Activity

- Copper(II) Complex of 2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide (): Exhibits notable activity against E. coli and S. aureus, attributed to tridentate ligand-metal coordination .

Receptor Targeting

- EMPA (): Selective OX2 antagonist with binding affinity dependent on residues like Trp45.54 and His7.37. The target compound’s pyridinylmethyl group may similarly engage His residues in receptor pockets .

Anticancer Potential

- Phenoxy Acetamide Derivatives (): Compounds with pyrrolidinyl or morpholinyl groups show activity against HCT-1 and MCF-7 cell lines. The target compound’s phenethyl chain may enhance membrane permeability for improved efficacy .

Computational and Structural Insights

- DFT Studies (): Reveal distorted octahedral geometry in copper complexes of pyridinylmethyl-containing ligands, suggesting the target compound could form stable metal complexes for catalytic or therapeutic use .

- Molecular Docking (): Non-covalent interactions (e.g., hydrophobic, hydrogen bonding) drive receptor selectivity. The target compound’s phenethyl group may occupy hydrophobic pockets inaccessible to smaller analogs .

Biological Activity

2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound can be characterized by the following properties:

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

- LogP : 3.06 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The presence of the methoxyphenoxy moiety enhances its binding affinity to various biological targets, potentially modulating cellular signaling pathways.

Key Mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

- Enzymatic Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor activity. For instance, compounds with structural similarities to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including lung and breast cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the compound may possess similar antitumor properties, warranting further investigation into its efficacy against cancer.

Anticonvulsant Activity

Analogous compounds have been evaluated for anticonvulsant properties using animal models. The initial screening involved maximal electroshock (MES) tests, where certain derivatives demonstrated protective effects against seizures.

Study 1: Anticancer Efficacy

A study published in PMC evaluated several compounds structurally related to our compound of interest. The results indicated that specific modifications could enhance anticancer activity significantly. Compounds were tested in both 2D and 3D cell culture formats, revealing a stark difference in efficacy based on structural variations.

Study 2: Neuropharmacological Effects

Another research effort investigated the neuropharmacological effects of similar amides. The study highlighted that modifications to the phenethyl group influenced the binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.

Q & A

Q. What are the standard synthetic routes for 2-(2-methoxyphenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Substitution reactions under alkaline conditions to introduce methoxyphenoxy groups (e.g., using 2-methoxyphenol and a halogenated intermediate) .

- Step 2: Reduction of nitro or carbonyl intermediates (e.g., using iron powder in acidic media or catalytic hydrogenation) .

- Step 3: Condensation with phenethylamine and pyridinylmethylamine derivatives using condensing agents like EDCI or DCC . Key Parameters:

Reference Techniques: Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-

¹H/¹³C NMR: Assign methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃), pyridinyl (δ 7.5–8.5 ppm), and acetamide (δ 2.1–2.3 ppm for CH₂CO) signals .

-

2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and aliphatic regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl (1650–1700 cm⁻¹) and ether (1200–1250 cm⁻¹) stretches .

Data Contradictions: Discrepancies in NMR shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) require cross-referencing with computational models (DFT) or X-ray crystallography .

Advanced Research Questions

Q. How can reaction yields be optimized for the condensation step?

Methodological Answer:

- Solvent Selection: Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates compared to polar aprotic solvents .

- Catalyst Use: Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in condensation reactions .

- Temperature Control: Maintain 0–5°C during amine addition to suppress side reactions (e.g., racemization) . Case Study: A 15% yield increase was achieved by pre-activating cyanoacetic acid with EDCI before adding phenethylamine derivatives .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Validate IC₅₀ values via dose-response curves with triplicate measurements .

- Structural Analogues: Compare activity of derivatives (e.g., fluorophenoxy vs. chlorophenoxy substitutions) to isolate pharmacophore contributions .

Example: Discrepancies in COX-2 inhibition (IC₅₀ = 2–10 µM) were traced to variations in assay pH (7.4 vs. 6.8) affecting ionization of the pyridinyl group .

- Structural Analogues: Compare activity of derivatives (e.g., fluorophenoxy vs. chlorophenoxy substitutions) to isolate pharmacophore contributions .

Q. What computational methods support structural analysis of spectral contradictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.